Canlitinib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

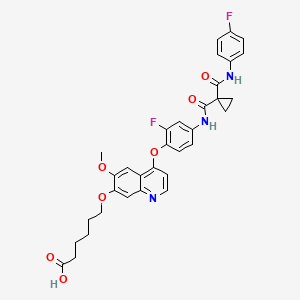

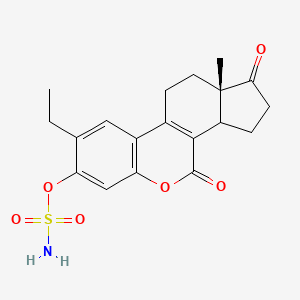

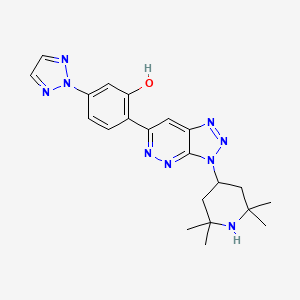

Canlitinib is a small molecule tyrosine kinase inhibitor that targets multiple kinases, including AXL, FLT3, and VEGFR2. It is primarily being developed for its potential in treating various cancers, particularly those involving aberrations in the JAK-STAT signaling pathway .

Preparation Methods

The synthesis of Canlitinib involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically involves:

Formation of the core structure: This involves the cyclization of precursor molecules under specific conditions.

Functionalization: Introduction of functional groups such as fluorine and methoxy groups through reactions like halogenation and methylation.

Purification: The final product is purified using techniques like recrystallization and chromatography

Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve automated processes and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Canlitinib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Canlitinib has shown considerable promise in various scientific research applications:

Cancer Research: this compound is being investigated for its efficacy in treating hematologic malignancies such as myelofibrosis, polycythemia vera, and certain subtypes of acute myeloid leukemia and lymphoma.

Biological Studies: this compound is used to study the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival.

Drug Development: This compound serves as a lead compound for developing new tyrosine kinase inhibitors with improved efficacy and safety profiles.

Mechanism of Action

Canlitinib exerts its effects by inhibiting the activity of Janus kinases, specifically JAK1 and JAK2. These kinases are vital components of the JAK-STAT signaling pathway, which transmits extracellular signals from cytokines and growth factors to the cell nucleus, promoting gene expression that drives cell proliferation and survival. By selectively inhibiting JAK1 and JAK2, this compound disrupts these pathological signaling cascades, resulting in decreased proliferation of cancer cells and increased rates of apoptosis .

Comparison with Similar Compounds

Canlitinib is unique in its ability to target multiple kinases, including AXL, FLT3, and VEGFR2, making it a versatile compound in cancer therapy. Similar compounds include:

Crizotinib: A tyrosine kinase inhibitor that targets c-MET and ALK, used in the treatment of non-small cell lung cancer.

This compound’s ability to inhibit multiple kinases involved in cancer progression makes it a promising candidate for combination therapies and personalized medicine approaches.

Properties

CAS No. |

2222730-78-9 |

|---|---|

Molecular Formula |

C33H31F2N3O7 |

Molecular Weight |

619.6 g/mol |

IUPAC Name |

6-[4-[2-fluoro-4-[[1-[(4-fluorophenyl)carbamoyl]cyclopropanecarbonyl]amino]phenoxy]-6-methoxyquinolin-7-yl]oxyhexanoic acid |

InChI |

InChI=1S/C33H31F2N3O7/c1-43-28-18-23-25(19-29(28)44-16-4-2-3-5-30(39)40)36-15-12-26(23)45-27-11-10-22(17-24(27)35)38-32(42)33(13-14-33)31(41)37-21-8-6-20(34)7-9-21/h6-12,15,17-19H,2-5,13-14,16H2,1H3,(H,37,41)(H,38,42)(H,39,40) |

InChI Key |

PCKYITPVOLEZKL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OCCCCCC(=O)O)OC3=C(C=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)

![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)

![[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B15139445.png)